2-Bromo-N-(3,4-difluorophenyl)propanamide
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Overview
Description
2-Bromo-N-(3,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a propanamide group attached to a phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
2-Bromo-N-(3,4-difluorophenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,4-difluorophenyl)propanamide typically involves the bromination of N-(3,4-difluorophenyl)propanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3,4-difluorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of N-(3,4-difluorophenyl)propanamide derivatives with different functional groups.
Reduction: Formation of N-(3,4-difluorophenyl)propanamine or corresponding alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylpropanamide: Similar structure but lacks the fluorine atoms.
N-(3,4-Difluorophenyl)propanamide: Similar structure but lacks the bromine atom.
2-Chloro-N-(3,4-difluorophenyl)propanamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-(3,4-difluorophenyl)propanamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULSTPXTGNSBOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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